Phenyl thiocyanate

Catalog No.
S661433
CAS No.
5285-87-0
M.F
C7H5NS
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl thiocyanate

CAS Number

5285-87-0

Product Name

Phenyl thiocyanate

IUPAC Name

phenyl thiocyanate

Molecular Formula

C7H5NS

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C7H5NS/c8-6-9-7-4-2-1-3-5-7/h1-5H

InChI Key

YXCDJKQYFBEAOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC#N

Canonical SMILES

C1=CC=C(C=C1)SC#N

The exact mass of the compound Phenyl thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyl thiocyanate (C7H5NS) is a highly versatile organosulfur reagent primarily utilized as an electrophilic cyanation and sulfenylation source in advanced organic synthesis. Unlike highly toxic, strictly regulated inorganic cyanides (e.g., KCN, NaCN), phenyl thiocyanate offers a safer, organic 'CN' transfer mechanism, particularly valuable in transition-metal-catalyzed and photoredox-mediated transformations [1]. It is a clear to yellowish liquid at room temperature and serves as a critical building block for constructing complex thioethers, 1,2-thiobenzonitriles, and sulfur-containing heterocycles. For procurement and process chemistry teams, its value lies in its dual-functionalization capability—simultaneously delivering both phenylthio and cyano groups across unsaturated bonds—and its ability to streamline workflows by avoiding the stringent safety overhead associated with traditional metal cyanides.

Substituting phenyl thiocyanate with generic aliphatic thiocyanates, alternative sulfenylation agents, or its structural isomer phenyl isothiocyanate (PhNCS) routinely leads to reaction failure or drastically reduced yields. The specific electronic activation of the aryl S-CN bond is required for efficient oxidative addition to palladium catalysts; aliphatic analogs like n-butyl thiocyanate lack this reactivity and fail to undergo cyanothiolation [1]. Furthermore, attempting to substitute phenyl thiocyanate with phenyl isothiocyanate—a common procurement error due to nomenclature similarity—results in completely orthogonal chemistry, as the isothiocyanate acts as an amine electrophile rather than a cyanation/sulfenylation reagent [2]. Finally, replacing it with standard inorganic cyanides like KCN reintroduces severe toxicity risks and often requires harsh conditions that incompatible substrates cannot tolerate.

Processability & Safety: Organic CN Source vs. Toxic Metal Cyanides

In the synthesis of thiocyano-thioesters from cyclic thioacetals, phenyl thiocyanate functions as a highly effective, metal-free organic 'CN' source under visible-light photoredox catalysis. While traditional cyanating agents like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) pose severe toxicity, handling risks, and often require elevated temperatures, phenyl thiocyanate achieves up to 88% yield at room temperature [1].

Evidence DimensionReaction Yield and Reagent Toxicity
Target Compound DataPhenyl thiocyanate: 88% yield (metal-free, room temperature, safer handling)
Comparator Or BaselineKCN / TMSCN: Require strict toxicity controls, often elevated temperatures or metal oxidants
Quantified DifferenceEliminates highly toxic cyanide handling while maintaining >80% yield under mild conditions.
ConditionsPhotoredox catalysis (Rh6G, K3PO4, O2 atm, visible light, room temp).

Procurement teams can replace highly regulated, lethal inorganic cyanides with phenyl thiocyanate to lower safety compliance costs in specific cyanation workflows.

Reactivity: Aryl vs. Aliphatic Thiocyanates in Cyanothiolation

Phenyl thiocyanate undergoes highly regioselective cyanothiolation with terminal alkynes catalyzed by Pd(PPh3)4. The specific electronic properties of the aryl S-CN bond allow efficient oxidative addition, yielding 81% of the cyanothiolation product with 4-ethynyltoluene. In contrast, aliphatic analogs like n-butyl thiocyanate fail to undergo efficient cleavage, resulting in drastically lower yields under identical conditions [1].

Evidence DimensionProduct Yield via S-CN Bond Cleavage
Target Compound DataPhenyl thiocyanate: 81% yield of cyanothiolated product
Comparator Or Baselinen-Butyl thiocyanate: Low/trace yield
Quantified Difference>80% yield gap due to superior aryl S-CN bond activation efficiency.
ConditionsPd(PPh3)4 catalyst (10 mol%), 120 °C, 66 h.

For dual-functionalization of alkynes, buyers must specify the aryl thiocyanate, as cheaper aliphatic thiocyanates lack the requisite bond reactivity for Pd-catalyzed insertion.

Catalyst Compatibility: Aryne Insertion for 1,2-Thiobenzonitriles

In the synthesis of 1,2-thiobenzonitriles via aryne insertion, the reactivity of phenyl thiocyanate is strictly dependent on the catalytic system. Under standard uncatalyzed aryne generation conditions, phenyl thiocyanate fails to yield the desired coupling product (0% yield), leading to complete consumption of the aryne precursor. However, utilizing a Pd(OAc)2/Xantphos catalytic system redirects the pathway, affording the 1,2-difunctionalized product in up to 78% yield [1].

Evidence DimensionProduct Yield and Aryne Degradation
Target Compound DataPhenyl thiocyanate with Pd(OAc)2/Xantphos: Up to 78% yield
Comparator Or BaselinePhenyl thiocyanate without catalyst: 0% yield (aryne degradation)
Quantified Difference78% yield improvement by suppressing undesired aryne side reactions.
ConditionsCsF, MeCN, 40 °C.

Process chemists must procure the appropriate palladium/phosphine catalyst system alongside phenyl thiocyanate to ensure successful biaryl thioether synthesis.

Handling & Substitution Risk: Structural Non-Interchangeability with Phenyl Isothiocyanate

Phenyl thiocyanate (PhSCN) is frequently confused with its structural isomer, phenyl isothiocyanate (PhNCS), but they possess entirely orthogonal reactivity. PhSCN contains an S-C single bond and C≡N triple bond, acting as an electrophilic cyanation or sulfenylation reagent. In contrast, PhNCS features a cumulative N=C=S double bond system and functions as an electrophile for amines [1].

Evidence DimensionReactivity Profile and Molecular Geometry
Target Compound DataPhenyl thiocyanate: Cyanation/sulfenylation reagent, C-S-C angle ~100°
Comparator Or BaselinePhenyl isothiocyanate: Amine electrophile, C-N=C angle ~165°
Quantified DifferenceCompletely divergent reaction pathways; zero cross-compatibility despite identical molecular weight.
ConditionsStandard synthetic applications.

Procurement must strictly verify the CAS number (5285-87-0 for PhSCN vs. 103-72-0 for PhNCS) to avoid catastrophic workflow failures due to isomer mix-ups.

Safer Cyanation Workflows in Process Chemistry

Due to its ability to act as a metal-free, organic 'CN' source, phenyl thiocyanate is an effective alternative reagent for process chemistry teams looking to eliminate the handling of highly toxic inorganic cyanides (like KCN) during the synthesis of thiocyano-thioesters and related cyano-compounds [1].

Dual-Functionalization of Alkynes (Cyanothiolation)

Phenyl thiocyanate is specifically required for the Pd-catalyzed cyanothiolation of terminal alkynes. Because cheaper aliphatic thiocyanates lack the necessary S-CN bond reactivity for oxidative addition, phenyl thiocyanate must be procured to successfully introduce both thio and cyano groups simultaneously [2].

Synthesis of 1,2-Thiobenzonitriles via Aryne Insertion

When paired with specific Pd(OAc)2/Xantphos catalyst systems, phenyl thiocyanate is an excellent precursor for 1,2-thiobenzonitriles. It allows for efficient aryne insertion without the complete aryne degradation seen under uncatalyzed conditions [3].

XLogP3

2.5

Boiling Point

232.5 °C

LogP

2.54 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5285-87-0

Wikipedia

Thiocyanic acid, phenyl ester

Dates

Last modified: 08-15-2023

Explore Compound Types